1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Description
The compound contains several functional groups including a dihydrobenzodioxin, a pyrimidine, and a urea group. The presence of these groups suggests that the compound could have interesting biological activities.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the dihydrobenzodioxin ring, the ethoxy pyrimidine, and the urea linkage.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The dihydrobenzodioxin and pyrimidine rings are likely to contribute to the rigidity of the molecule, while the ethoxy and amino groups could provide sites for potential hydrogen bonding or other interactions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the ethoxy group suggests potential for ether cleavage reactions, while the amino group could potentially participate in a variety of reactions including condensation or substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the urea and the ethoxy group) could increase its solubility in polar solvents.Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for increased potency or selectivity towards its biological target.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-3-29-21-13-20(23-14(2)24-21)25-15-4-6-16(7-5-15)26-22(28)27-17-8-9-18-19(12-17)31-11-10-30-18/h4-9,12-13H,3,10-11H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYMQRYRIHSMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea |
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